molecular formula C21H16ClN3O2 B305711 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione

3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione

Cat. No. B305711
M. Wt: 377.8 g/mol
InChI Key: AKGRGWMCGLMXDT-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound, also known as CCMI, is a heterocyclic molecule that contains both imidazole and pyrrole rings. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and bacteria. 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has been found to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. In animal studies, 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has been shown to have a low oral toxicity and is well-tolerated. 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has also been found to have good stability in various biological fluids, making it a potential candidate for drug delivery systems.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is its relatively simple synthesis method, which makes it accessible for researchers. Additionally, 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has been shown to have good solubility in various solvents, making it easy to work with in the lab. However, one limitation of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is its limited availability, which can hinder its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione. One direction is to further investigate its anticancer properties and potential use as a cancer therapy. Another direction is to explore its antibacterial properties and potential use as an antibiotic. Additionally, further research could be done to better understand the mechanism of action of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione and how it interacts with biological systems. Finally, 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione could be further developed for use in drug delivery systems, potentially improving the efficacy and safety of existing drugs.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione with good purity.

Scientific Research Applications

3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties, specifically against breast cancer cells. 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has also been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

Product Name

3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[[1-(4-methylphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O2/c1-14-4-8-16(9-5-14)24-12-2-3-18(24)13-19-20(26)25(21(27)23-19)17-10-6-15(22)7-11-17/h2-13H,1H3,(H,23,27)/b19-13+

InChI Key

AKGRGWMCGLMXDT-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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